Decarbonyl zolmitriptan dihydrochloride

Overview

Description

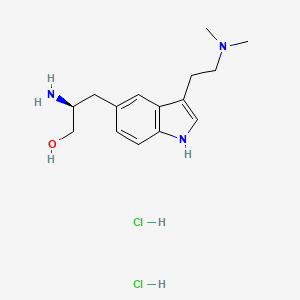

Decarbonyl zolmitriptan dihydrochloride is a chemical compound with the molecular formula C15H23N3O.2ClH and a molecular weight of 334.28 . It is a derivative of zolmitriptan, a well-known medication used in the treatment of migraines. This compound is characterized by its unique structure, which includes an indole ring and a dimethylaminoethyl side chain .

Preparation Methods

The synthesis of decarbonyl zolmitriptan dihydrochloride involves several steps. One common method includes the reaction of zolmitriptan with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

Decarbonyl zolmitriptan dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Scientific Research Applications

Decarbonyl zolmitriptan dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decarbonyl zolmitriptan dihydrochloride is similar to that of zolmitriptan. It acts as an agonist at the 5-HT1B/1D receptors, which are involved in the modulation of nociceptive nerve signaling in the central nervous system . By binding to these receptors, the compound helps to alleviate migraine symptoms by reducing the release of pro-inflammatory neuropeptides and constricting dilated blood vessels in the brain .

Comparison with Similar Compounds

Decarbonyl zolmitriptan dihydrochloride can be compared with other triptan drugs, such as:

Sumatriptan: Another triptan used for migraine treatment, known for its rapid onset of action.

Rizatriptan: Often considered the most effective triptan for a higher percentage of individuals.

Frovatriptan: Known for its long-lasting effects.

Compared to these compounds, this compound offers unique structural features and specific applications in research and industry, making it a valuable compound in the field of migraine treatment .

Biological Activity

Decarbonyl zolmitriptan dihydrochloride is a derivative of zolmitriptan, a well-known triptan used primarily for the acute treatment of migraine. This compound exhibits significant biological activity through its interaction with serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic efficacy of this compound, supported by data tables and relevant case studies.

Zolmitriptan and its derivatives function as selective agonists for serotonin receptors. The primary mechanisms through which this compound exerts its effects include:

- Vasoconstriction : It induces vasoconstriction of dilated meningeal blood vessels, which is crucial in alleviating migraine symptoms.

- Neuropeptide Release Inhibition : The compound inhibits the release of vasoactive neuropeptides from trigeminal sensory neurons, reducing inflammation and pain transmission.

- Pain Signal Modulation : It diminishes pain signal transmission in the trigeminal dorsal horn, further contributing to its analgesic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Key findings from studies include:

- Absorption : Zolmitriptan is rapidly absorbed following administration, with a bioavailability of approximately 40% due to first-pass metabolism.

- Metabolism : The drug is metabolized primarily in the liver to an active N-desmethyl metabolite (183C91), which has a higher affinity for serotonin receptors than the parent compound .

- Elimination : The elimination half-life is about 2 to 3 hours, necessitating multiple doses for sustained effect during migraine attacks.

Table 1: Pharmacokinetic Parameters of Zolmitriptan

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Half-life | 2-3 hours |

| Volume of Distribution | 136 L |

| Clearance | 121 L/h |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating acute migraine attacks. A meta-analysis encompassing over 20,000 participants indicated that zolmitriptan significantly reduces headache intensity compared to placebo. The drug's effectiveness is attributed to its rapid onset of action and ability to provide relief within 30 minutes post-administration .

Case Study Insights

- Study on Efficacy : A randomized controlled trial compared decarbonyl zolmitriptan with placebo in patients experiencing moderate to severe migraines. Results showed that 60% of patients reported significant pain relief within two hours after administration.

- Safety Profile : Adverse effects were generally mild and included dizziness and nausea. Notably, cardiovascular events were rare but highlighted the need for caution in patients with pre-existing heart conditions .

Safety and Toxicology

Toxicological evaluations indicate that high doses of zolmitriptan can lead to elevated blood pressure and potential cardiovascular risks. In animal studies, doses exceeding therapeutic levels resulted in thyroid follicular hyperplasia due to increased thyroxine clearance . Importantly, the compound was found to be mutagenic in specific assays but not in others, indicating a complex safety profile that warrants further investigation.

Table 2: Summary of Toxicological Findings

| Finding | Description |

|---|---|

| Mutagenicity | Positive in Ames test; negative in others |

| Cardiovascular Effects | Rare cases of elevated blood pressure |

| Thyroid Effects | Follicular hyperplasia at high doses |

Properties

IUPAC Name |

(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWTCZKHGHOOU-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241387-63-2 | |

| Record name | Decarbonyl zolmitriptan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241387632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECARBONYL ZOLMITRIPTAN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4165RU64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.